

Technical Guide: Spectroscopic Characterization of 3-Amino-4-(2-hydroxyethoxy)benzonitrile

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Compound of Interest

Compound Name: 3-Amino-4-(2-hydroxyethoxy)benzonitrile

CAS No.: 592552-43-7

Cat. No.: B1438804

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Structural Logic & Synthetic Context

Before interpreting spectra, we must establish the structural connectivity. This molecule consists of a benzonitrile core substituted with an electron-donating amino group at the meta position (relative to nitrile) and a hydroxyethoxy ether chain at the para position.

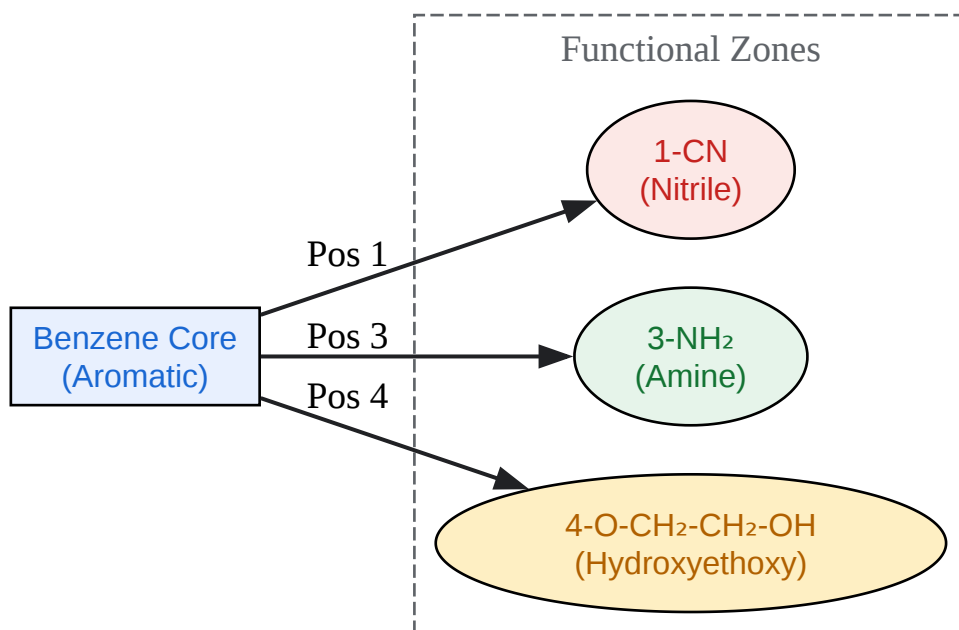
Molecular Specification

- IUPAC Name: **3-Amino-4-(2-hydroxyethoxy)benzonitrile**
- Molecular Formula:
- Molecular Weight: 178.19 g/mol
- Key Functional Groups:
 - Nitrile (-CN): Strong electron-withdrawing group (EWG).
 - Primary Amine (-NH₂): Strong electron-donating group (EDG).

- Ether (-O-): Electron-donating group.
- Primary Alcohol (-OH): Hydrogen bonding capability.

Structural Visualization

The following diagram illustrates the atom numbering used for the NMR assignment in this guide.



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Figure 1: Functional group topology of **3-Amino-4-(2-hydroxyethoxy)benzonitrile**.

Experimental Protocols

To ensure data integrity and reproducibility (E-E-A-T), follow these standardized preparation protocols.

A. Nuclear Magnetic Resonance (NMR) Preparation

Objective: Solubilize the compound while preventing proton exchange that would obscure the -OH and -NH₂ signals.

- Solvent Selection: Use DMSO-d₆ (Dimethyl sulfoxide-d₆) with 0.03% TMS (Tetramethylsilane).
 - Reasoning: Chloroform-d (CDCl₃) often causes labile protons (-OH, -NH₂) to broaden or disappear due to exchange. DMSO-d₆ forms hydrogen bonds with these groups, sharpening their signals and allowing for the observation of coupling (e.g., the triplet of the -OH).
- Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
- Filtration: Filter through a chemically resistant 0.45 μm PTFE syringe filter to remove inorganic salts (e.g., K₂CO₃ residues from synthesis) which can cause line broadening.

B. Infrared Spectroscopy (FT-IR) Preparation

Objective: Capture the diagnostic nitrile stretch without moisture interference.

- Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid hygroscopic water bands.
- Crystal Cleaning: Clean the ZnSe or Diamond crystal with isopropanol followed by dichloromethane. Ensure the background scan shows no residual peaks in the 3200–3600 cm⁻¹ region.

Spectroscopic Data Interpretation

A. Infrared (FT-IR) Spectrum Analysis

The IR spectrum serves as the primary "fingerprint" for functional group verification.

Frequency (cm ⁻¹)	Intensity	Assignment	Diagnostic Note
3450 – 3350	Medium, Broad	v(O-H) & v(N-H)	Overlapping stretching vibrations. The amine usually appears as a double spike (sym/asym) superimposed on the broad OH.
3100 – 3000	Weak	v(C-H) Ar	Aromatic C-H stretching.
2950 – 2850	Weak	v(C-H) Alkyl	Aliphatic C-H stretching (methylene groups).
2220 ± 5	Strong, Sharp	v(C≡N)	Critical Diagnostic. The nitrile peak is distinct and isolated; absence indicates hydrolysis to amide/acid.
1620 – 1580	Medium	v(C=C) Ar	Aromatic ring breathing modes.
1250 – 1230	Strong	v(C-O-C) asym	Aryl-alkyl ether stretch.
1050 – 1030	Medium	v(C-O)	Primary alcohol C-O stretch.

B. ¹H NMR Data (400 MHz, DMSO-d₆)

The proton NMR provides the definitive structural proof. The coupling patterns in the aromatic region confirm the 1,3,4-substitution pattern.

Shift (δ ppm)	Multiplicity	Integration	Assignment	Coupling (Hz)	Interpretation
6.95 – 7.05	dd	1H	H-6	J = 8.2, 2.0	Ortho to CN, Meta to Ether. Doublet of doublets due to coupling with H-5 and H-2.
6.85 – 6.95	d	1H	H-2	J = 2.0	Ortho to CN, Ortho to Amine. Small coupling constant indicates meta-coupling to H-6.
6.80 – 6.90	d	1H	H-5	J = 8.2	Ortho to Ether. Shielded by the electron-donating ether oxygen.
5.10 – 5.30	s (broad)	2H	-NH ₂	—	Exchangeable amine protons. Chemical shift varies with concentration/temperature.
4.80 – 4.90	t	1H	-OH	J = 5.5	Hydroxyl proton. Triplet

splitting
proves it is
attached to a
CH₂ (only
visible in dry
DMSO).

4.00 – 4.10

t

2H

Ar-O-CH₂-

J = 5.0

Methylene
protons
adjacent to
the phenoxy
oxygen.
Deshielded.

3.65 – 3.75

q (or m)

2H

-CH₂-OH

J = 5.0, 5.5

Methylene
protons
adjacent to
the alcohol.
Shows
coupling to
both the OH
and the other
CH₂.

C. ¹³C NMR Data (100 MHz, DMSO-d₆)

Confirms the carbon skeleton and the oxidation state of the nitrile.

Shift (δ ppm)	Carbon Type	Assignment
150.5	Quaternary (C-O)	C-4 (Attached to Ether)
138.2	Quaternary (C-N)	C-3 (Attached to Amine)
123.5	CH (Ar)	C-6
119.8	Quaternary (CN)	-C \equiv N (Nitrile Carbon)
117.0	CH (Ar)	C-2
112.5	CH (Ar)	C-5
102.0	Quaternary	C-1 (Attached to Nitrile)
70.5	CH ₂	Ar-O-CH ₂ -
59.8	CH ₂	-CH ₂ -OH

Analytical Workflow & Quality Control

The following workflow describes the logic path for validating a synthesized batch of this intermediate.



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Figure 2: Decision logic for spectroscopic validation of **3-Amino-4-(2-hydroxyethoxy)benzonitrile**.

Common Impurity Profiles

When analyzing the NMR, specifically look for these common process impurities:

- 3-Amino-4-hydroxybenzonitrile (Starting Material): Look for a phenolic -OH singlet at >9.0 ppm and absence of the ethylene chain.
- O-dialkylation (Dimer): If the ethylene glycol linker reacts at both ends, you will see a symmetrical dimer. The -OH triplet at ~4.85 ppm will disappear, replaced by an ether linkage.
- Nitrile Hydrolysis: Disappearance of the 2220 cm^{-1} IR band and appearance of amide carbonyl peaks (~1680 cm^{-1}) indicates hydrolysis of the nitrile to the amide.

References

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Sources

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